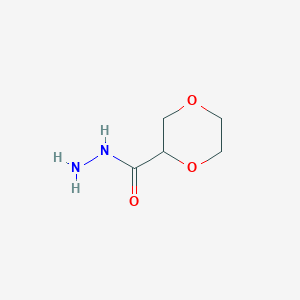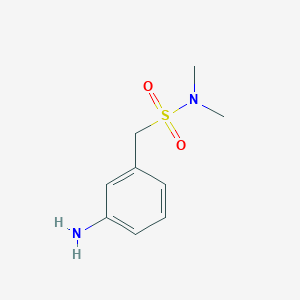
1,4-Dioxane-2-carbohydrazide
Vue d'ensemble
Description
1,4-Dioxane-2-carbohydrazide, also known as 1,4-dioxane-2-carboxylic acid hydrazide, is a compound that is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent with many applications in the synthesis of organic compounds and in the preparation of pharmaceuticals. This compound can also be used in the synthesis of polymers, dyes, catalysts, and other materials.
Applications De Recherche Scientifique
1,4-Dioxane-2-carbohydrazide : Un Composé Multiforme dans la Recherche Scientifique
Le this compound est un composé doté d'un profil chimique unique, synthétisé dès le XIXe siècle, et qui trouve des applications dans divers domaines de la recherche scientifique. Vous trouverez ci-dessous des sections détaillées mettant l'accent sur six applications uniques de ce composé :
Science des Matériaux Améliorant les Caractéristiques de Performance : En science des matériaux, le this compound est utilisé pour la création de nouveaux matériaux. Sa structure chimique distincte permet le développement de matériaux présentant une stabilité thermique, une résistance mécanique ou des propriétés optiques améliorées .
Industrie Pharmaceutique Synthèse et Modification de Médicaments : Ce composé joue un rôle dans l'industrie pharmaceutique où il peut être utilisé dans la synthèse ou la modification de médicaments. Sa réactivité peut être exploitée pour créer ou modifier des composés pharmaceutiques.
3. Science de l'Environnement : Analyse et Élimination des Contaminants En tant que contaminant préoccupant émergent, la présence du this compound dans l'eau et le sol peut être surveillée et étudiée pour son impact environnemental et les stratégies d'élimination .
4. Chimie Analytique : Développement de Méthodes de Détection des Composés Les chercheurs ont développé des méthodes telles que la GC-MS à espace de tête statique pour déterminer le contenu des composés 1,4-dioxane dans diverses substances, indiquant son utilisation en chimie analytique pour la détection sélective .
Synthèse Chimique Intermédiaire dans les Réactions Organiques : Le composé sert d'intermédiaire dans diverses réactions organiques en raison de son groupe hydrazide réactif, qui peut participer à des réactions de condensation formant des hydrazones ou d'autres dérivés.
Applications Industrielles Optimisation des Processus : Bien que n'étant pas directement lié au this compound, son composé parent, le 1,4-dioxane, a été utilisé historiquement dans des applications industrielles, ce qui pourrait suggérer des rôles potentiels d'optimisation des processus pour ses dérivés .
Mécanisme D'action
Target of Action
1,4-dioxane, a related compound, has been reported to interact with several targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, structural polyprotein, and transforming growth factor beta-3 .
Mode of Action
It’s known that cyanoacetohydrazides, a class of compounds to which 1,4-dioxane-2-carbohydrazide belongs, can react at multiple sites, acting as both n- and c-nucleophiles . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
1,4-dioxane, a related compound, is known to be metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), considered to be a detoxification product .
Pharmacokinetics
1,4-dioxane, a related compound, is known to be rapidly and almost completely absorbed after inhalation and oral exposure . At relatively low doses, the primary route of metabolism of 1,4-Dioxane is via cytochrome P450-catalysed hydrolysis and then oxidation .
Result of Action
Exposure to 1,4-dioxane, a related compound, can result in eyes, nose, and throat irritation, with long-term effects including kidney and liver damage .
Action Environment
The action of this compound is likely influenced by environmental factors. For instance, 1,4-Dioxane, a related compound, is known to be mobile in groundwater and has led to concerns that 1,4-Dioxane plumes will expand beyond those of other common co-contaminants like CVOCs . This suggests that the environmental stability and efficacy of this compound may also be influenced by similar factors.
Propriétés
IUPAC Name |
1,4-dioxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPBLSDZSZQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1097812-58-2 | |
| Record name | 1,4-dioxane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1517722.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)


![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)

![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)

![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)


![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)